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Introduction
Titanium disilicide (TiSi₂) is a refractory metal silicide that has garnered significant attention in

the microelectronics industry. Its primary application is as a contact and interconnect material in

integrated circuits, largely due to its low electrical resistivity, high thermal stability, and excellent

compatibility with silicon-based device fabrication processes. The formation and stability of

TiSi₂ are governed by the complex phase relationships within the Titanium-Silicon (Ti-Si) binary

system.

This technical guide provides a comprehensive overview of the TiSi₂ phase diagram, with a

particular focus on the formation, properties, and energetics of its two principal polymorphs: the

metastable C49 phase and the stable C54 phase. We present quantitative data in structured

tables, detail the experimental and computational protocols used for its characterization, and

provide visualizations of key processes to offer a thorough resource for researchers and

scientists in materials science and semiconductor technology.

The Ti-Si Phase System and TiSi₂ Formation
The reaction between a thin titanium film and a silicon substrate is a solid-state diffusion

process that results in the formation of several titanium silicide compounds, including TiSi₂,

TiSi, Ti₅Si₄, and Ti₅Si₃. The formation of the desired TiSi₂ phase for microelectronic applications

follows a well-defined, temperature-dependent sequence.
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Initially, upon annealing at temperatures below 450°C, an amorphous, intermixed layer of Ti-Si

forms at the interface. As the temperature is increased to within the 450°C to 650°C range, the

first crystalline phase to nucleate is the metastable C49-TiSi₂.[1] This phase is characterized by

a high electrical resistivity. A subsequent annealing step at higher temperatures, typically above

650°C, is required to induce the polymorphic transformation from the C49 phase to the

thermodynamically stable C54-TiSi₂ phase.[1] This C54 phase is the desired material for

electronic applications due to its significantly lower electrical resistivity.[2]

Ti + Si Reactants Amorphous Ti-Si
Intermixed Layer

< 450°C C49-TiSi₂
(Metastable, High-Resistivity)

450 - 650°C C54-TiSi₂
(Stable, Low-Resistivity)

> 650°C
(Phase Transformation)

Click to download full resolution via product page

Figure 1: Temperature-dependent phase evolution of Titanium Disilicide.

Quantitative Data
Crystallographic and Electrical Properties
The C49 and C54 phases of TiSi₂ both have orthorhombic crystal structures but differ in their

atomic arrangement and unit cell, leading to distinct physical properties. The C54 phase

possesses a more symmetrical, face-centered orthorhombic structure, which contributes to its

lower electrical resistivity compared to the base-centered orthorhombic C49 phase.[1]

Property C49-TiSi₂ (Metastable) C54-TiSi₂ (Stable)

Crystal Structure Base-Centered Orthorhombic Face-Centered Orthorhombic

Space Group Cmcm Fddd

Lattice Parameters
a=0.355 nm, b=1.376 nm,

c=0.351 nm[1]

a=0.827 nm, b=0.480 nm,

c=0.855 nm[1]

Thin Film Resistivity 60 - 70 µΩ·cm[1] 12 - 24 µΩ·cm[1]

Formation Temperature 450 - 650°C[1] Forms from C49 at > 650°C[1]
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Table 1: Comparison of crystallographic and electrical properties of C49 and C54 TiSi₂ phases.

Energetics of Formation
The stability and transformation kinetics of TiSi₂ phases are dictated by their thermodynamic

formation energies and the kinetic activation energy barriers. The enthalpy of formation (ΔHf)

indicates the thermodynamic stability of a compound, while the activation energy (Ea)

represents the kinetic barrier to its formation or transformation.

Parameter Phase / Process Value Method

Enthalpy of Formation

(ΔHf)
Ti + a-Si → C49-TiSi₂ -62 ± 5 kJ/mol[3][4] Experimental (DSC)

Ti + c-Si → C54-TiSi₂
-56 ± 5 kJ/mol

(estimated)[3][4]
Experimental (DSC)

TiSi₂ (unspecified) -171 ± 11 kJ/mol[5] Survey of Bulk Data

Activation Energy (Ea)

of Formation
C49-TiSi₂ 1.65 - 2.1 eV[6][7]

Experimental (in-situ

R)

C54-TiSi₂ 3.3 - 3.8 eV[6][7]
Experimental (in-situ

R)

Activation Energy (Ea)

of Transformation
C49 → C54 5.6 - 5.7 eV[2][8]

Experimental (in-situ

R)

Table 2: Thermodynamic and kinetic energy values for TiSi₂ formation and transformation. Note

the discrepancy in enthalpy values, which may arise from differences between thin-film and

bulk sample measurements.

Experimental and Computational Protocols
Experimental Determination of Phase Formation and
Energetics
The characterization of the TiSi₂ phase diagram and the measurement of its formation

energetics rely on a suite of well-established materials science techniques. The typical
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workflow involves sample preparation, controlled thermal processing, and subsequent analysis.

Methodology:

Substrate Preparation: Single crystal silicon wafers, often with a (100) orientation, are

cleaned using standard chemical procedures to remove native oxide and organic

contaminants.

Thin Film Deposition: A thin film of high-purity titanium (e.g., 30-100 nm) is deposited onto

the silicon substrate. This is commonly performed using physical vapor deposition (PVD)

techniques such as sputtering or electron-beam evaporation in a high-vacuum environment

to prevent oxidation.

Thermal Annealing: The Ti/Si samples are subjected to thermal annealing to induce the solid-

state reaction. Rapid Thermal Annealing (RTA) is widely used as it provides precise

temperature control and short processing times. The annealing is typically performed in an

inert atmosphere (e.g., N₂ or Ar) at temperatures ranging from 400°C to 900°C.

Characterization:

Phase Identification: X-Ray Diffraction (XRD) is the primary technique used to identify the

crystalline phases present after annealing. The diffraction pattern provides unambiguous

identification of the C49 and C54 structures.

Kinetics and Resistivity: In-situ resistance measurements, often using a four-point probe

setup, monitor the change in sheet resistance of the film during annealing. The sharp

drops in resistance correspond to the formation of the C49 and subsequently the C54

phases, allowing for the determination of transformation temperatures and activation

energies.[7]

Energetics: Differential Scanning Calorimetry (DSC) is used to measure the heat flow from

the sample during a controlled temperature ramp. Exothermic peaks in the DSC

thermogram correspond to the formation of silicide phases, and the integrated area of

these peaks allows for the calculation of the enthalpy of formation (ΔHf).[3]

Microstructure: Scanning Electron Microscopy (SEM) and Transmission Electron

Microscopy (TEM) are employed to visualize the surface morphology and cross-sectional
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microstructure of the resulting silicide films.

Analytical Techniques
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Figure 2: Experimental workflow for TiSi₂ phase analysis.

First-Principles Calculation of Formation Energy
First-principles calculations, based on Density Functional Theory (DFT), provide a powerful

computational method to determine the formation energy of materials from fundamental

quantum mechanics. This approach allows for the prediction of thermodynamic stability without

experimental input.
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Methodology:

Define Crystal Structures: The first step is to define the atomic crystal structures for the

constituent elements and the final compound. This includes the hexagonal close-packed

(hcp) structure for α-Ti, the diamond cubic structure for Si, and the specific orthorhombic

structures for C49-TiSi₂ and C54-TiSi₂.

Total Energy Calculation: A DFT calculation is performed for each of these structures. The

calculation solves the Kohn-Sham equations self-consistently to determine the ground-state

electronic configuration and the corresponding total energy (Etotal) of the system.

Calculate Formation Energy: The formation energy (ΔEf), which is the theoretical equivalent

of the enthalpy of formation at 0 K, is calculated by subtracting the total energies of the

constituent elements from the total energy of the compound, normalized per formula unit.

The equation is:

ΔEf (TiSi₂) = Etotal(TiSi₂) - Etotal(Ti) - 2 * Etotal(Si)

A negative formation energy indicates that the compound is thermodynamically stable with

respect to its constituent elements. By comparing the calculated formation energies of C49-

TiSi₂ and C54-TiSi₂, one can computationally confirm that C54 is the more stable polymorph

(i.e., it will have a more negative formation energy).
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Figure 3: Workflow for first-principles (DFT) calculation of formation energy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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